molecular formula HI B052396 Hydriodic acid CAS No. 10034-85-2

Hydriodic acid

Cat. No.: B052396
CAS No.: 10034-85-2
M. Wt: 127.9124 g/mol
InChI Key: XMBWDFGMSWQBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen iodide is a diatomic molecule and a hydrogen halide with the chemical formula HI. It is a colorless gas under standard conditions and is known for its strong acidic properties when dissolved in water, forming hydroiodic acid. Hydrogen iodide is highly soluble in water, and its aqueous solutions are commonly used in various chemical processes .

Mechanism of Action

Target of Action

Hydriodic acid (HI), an aqueous solution of hydrogen iodide, is a strong acid that is ionized completely in an aqueous solution . It primarily targets molecules with double bonds, such as alkenes, and molecules with ether bonds .

Mode of Action

This compound interacts with its targets through a process known as acid-base reaction. In the presence of a base, it donates a proton (H+) to form iodide ions (I-) and the corresponding conjugate base . When reacting with alkenes, it adds across the double bond to form alkyl iodides . It can also act as a reducing agent, for example, in the reduction of aromatic nitro compounds to anilines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reduction of double bonds and ether bonds. This can lead to the formation of alkyl iodides and the reduction of aromatic nitro compounds to anilines . These reactions can significantly alter the structure and function of the target molecules, leading to downstream effects on various biochemical processes.

Pharmacokinetics

Its metabolism likely involves reactions with various biological molecules, and it may be excreted in the form of iodide ions .

Result of Action

The result of this compound’s action depends on the specific target molecule. For instance, when it reacts with alkenes, it forms alkyl iodides . When used as a reducing agent, it can convert aromatic nitro compounds into anilines . These reactions can lead to significant changes in the molecular and cellular environment.

Preparation Methods

Hydrogen iodide can be synthesized through several methods:

  • Direct Synthesis: : Hydrogen iodide can be prepared by the direct combination of hydrogen gas and iodine vapor over a catalyst such as platinum or rhodium. This reaction is typically carried out at elevated temperatures: [ H_2 + I_2 \rightarrow 2HI ]

  • Reaction with Hydrazine: : Another method involves the reaction of iodine with hydrazine, which also produces nitrogen gas: [ 2I_2 + N_2H_4 \rightarrow 4HI + N_2 ]

  • Reduction of Iodine: : Hydrogen iodide can also be produced by reducing iodine with red phosphorus in the presence of water: [ I_2 + P + H_2O \rightarrow 2HI + H_3PO_4 ]

  • Industrial Production: : Industrially, hydrogen iodide is often produced by the reaction of iodine with hydrogen sulfide or hydrazine. The resulting hydrogen iodide gas is then distilled to obtain a pure product .

Chemical Reactions Analysis

Hydrogen iodide undergoes various chemical reactions, including:

  • Oxidation: : Hydrogen iodide can be oxidized to iodine by various oxidizing agents such as hydrogen peroxide: [ 2HI + H_2O_2 \rightarrow I_2 + 2H_2O ]

  • Reduction: : Hydrogen iodide acts as a reducing agent and can reduce other compounds. For example, it can reduce sulfur dioxide to hydrogen sulfide: [ SO_2 + 6HI \rightarrow H_2S + 2H_2O + 3I_2 ]

  • Substitution: : Hydrogen iodide can participate in substitution reactions, such as the conversion of alcohols to alkyl iodides: [ ROH + HI \rightarrow RI + H_2O ]

  • Addition: : Hydrogen iodide can add to alkenes to form alkyl iodides: [ RCH=CH_2 + HI \rightarrow RCH_2CH_2I ]

Comparison with Similar Compounds

Properties

IUPAC Name

iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HI
Record name HYDRIODIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDROGEN IODIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11597
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDROGEN IODIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name hydroiodic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hydroiodic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044349
Record name Hydrogen iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.9124 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
Record name HYDRIODIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDROGEN IODIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11597
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydriodic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name I(-)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HYDROGEN IODIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C
Record name HYDROGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN IODIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble)
Record name HYDROGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN IODIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/
Record name HYDROGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

4.4 (Air = 1), Relative vapor density (air = 1): 4.4
Record name HYDROGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN IODIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733
Record name HYDROGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN IODIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

... Believed to act reflexly by irritating the gastric mucosa, which in turn, stimulates resp tract secretion. /Hydriodic acid syrup/
Record name HYDROGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless gas; fumes in moist air

CAS No.

10034-85-2, 17144-19-3
Record name HYDRIODIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDROGEN IODIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11597
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10034-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrogen iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodine I-125
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017144193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogen iodide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrogen Iodide
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/hydrogen-iodide-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Hydriodic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROGEN IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694C0EFT9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDROGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN IODIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-50.8 °C
Record name HYDROGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN IODIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Customer
Q & A

Q1: How does hydriodic acid interact with organic hydroxyl compounds?

A1: this compound effectively reduces organic hydroxyl compounds. [] The ease of reduction depends on the presence of electron-withdrawing or electron-donating groups adjacent to the hydroxyl group. Compounds with electron-withdrawing groups adjacent to the hydroxyl group are readily reduced. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is HI, and its molecular weight is 127.91 g/mol.

Q3: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data for this compound is not extensively discussed in the provided research papers, its solutions have been studied using UV-Vis spectroscopy. [] This technique helps analyze the absorption characteristics of cobalt halides (like cobalt iodide) dissolved in concentrated hydrohalic acids, including this compound. []

Q4: What are the challenges associated with handling this compound?

A6: this compound is highly corrosive, necessitating the use of resistant materials like tantalum, Hastelloy, or glass for handling. []

Q5: Are there specific considerations for the storage and stability of this compound?

A7: this compound is susceptible to decomposition when exposed to air, releasing iodine. [] Therefore, it's often stored as a syrup to enhance its stability. []

Q6: How is this compound employed in organic synthesis?

A8: this compound serves as a reducing agent for various functional groups, including alcohols, [, ] lactones, [] and pyrimidines. [] It also facilitates cyclization reactions, leading to the formation of heterocyclic compounds. [, ]

Q7: Can you elaborate on the use of this compound in deoxygenation reactions?

A9: this compound, in conjunction with red phosphorus, effectively deoxygenates alcohols to hydrocarbons. [, ] This method, initially employed by Kiliani, has been refined using a biphasic reaction medium (toluene-water) to separate the organic substrate from the harsh acidic conditions, thereby expanding its applicability in organic synthesis. [, ]

Q8: What role does this compound play in the sulfur-iodine (SI) cycle for hydrogen production?

A10: this compound is a key component in the SI cycle, a thermochemical process for hydrogen production. [] It undergoes decomposition into hydrogen and iodine, a reaction identified as the rate-limiting step of the entire cycle. []

Q9: How is this compound used in the analysis of cellulose ethers?

A11: this compound cleaves carboxymethyl groups in cellulose ethers, yielding acetic acid, which is then quantified using liquid chromatography. [] This method enables the determination of carboxymethyl substitution in cellulose ethers, even in the presence of other substituents. []

Q10: What safety precautions are essential when handling this compound?

A12: Given its corrosive nature and the toxicity of its reaction byproducts, this compound should be handled with extreme caution. [] The use of appropriate personal protective equipment and conducting procedures within a well-ventilated fume hood are crucial. []

Q11: What are the potential health effects of this compound exposure?

A13: this compound and its reaction byproducts are highly toxic. [] Inhalation can lead to respiratory irritation, while skin contact may cause burns. [] Ingestion is extremely dangerous and can be fatal.

Q12: Is there evidence of this compound causing myxedema?

A14: Yes, there's a documented case where prolonged ingestion of syrup of this compound led to the development of myxedema in a patient. [] While rare, this case highlights the potential for this compound to induce hypothyroidism and goiter, possibly due to pre-existing thyroid abnormalities. []

Q13: What analytical methods are used to quantify this compound?

A15: Gas chromatography (GC) is commonly employed to analyze this compound and its derivatives. [, , ] In the context of cellulose ether analysis, liquid chromatography plays a crucial role in quantifying acetic acid cleaved from carboxymethyl groups by this compound. []

Q14: How is the confirmation of iodine and red phosphorus, often used with this compound, achieved?

A16: A rapid technique using Direct Analysis in Real Time (DART) coupled with accurate mass spectrometry (MS) can be employed for confirming the presence of iodine and red phosphorus. [] This method bypasses the need for derivatization, ensuring safer handling. []

Q15: Are there alternatives to this compound in specific applications?

A17: The choice of alternative reagents depends on the specific application. For instance, in the reduction of pyrroles, strong acids combined with reducing agents can be used instead of this compound. []

Q16: What is the historical significance of this compound in chemistry?

A18: this compound's use in deoxygenating gluconic acid to hydrocarbons, first reported by Kiliani over 140 years ago, marks a significant milestone. [, ] This method, continuously refined over time, underscores the enduring relevance of this compound in organic synthesis. [, ]

Q17: How does this compound research intersect with various disciplines?

A19: this compound finds applications across multiple fields, including organic chemistry, analytical chemistry, and materials science. Its use in the SI cycle for hydrogen production highlights its importance in developing sustainable energy solutions. [] Furthermore, its application in analyzing complex carbohydrates like cellulose ethers underscores its relevance in polymer chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.